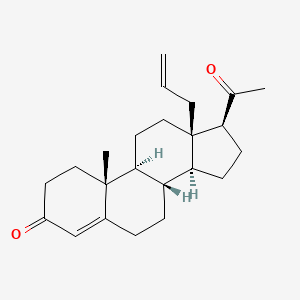

18-Vinylprogesterone

Description

18-Vinylprogesterone (CAS: 115940-37-9; molecular formula: C₂₃H₃₂O₂) is a synthetic steroid derivative characterized by a vinyl group (-CH₂CH₂) substitution at the C18 position of the progesterone backbone . This structural modification enhances its specificity as a mechanism-based inhibitor of cytochrome P-450(11β), a key enzyme in aldosterone biosynthesis. Studies demonstrate that this compound irreversibly inactivates P-450(11β) by inducing heme destruction rather than protein modification, effectively blocking the final steps of aldosterone production (e.g., 18-hydroxylation and 18-oxidation) .

Properties

Molecular Formula |

C23H32O2 |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H32O2/c1-4-11-23-13-10-20-18(21(23)8-7-19(23)15(2)24)6-5-16-14-17(25)9-12-22(16,20)3/h4,14,18-21H,1,5-13H2,2-3H3/t18-,19-,20+,21+,22+,23-/m1/s1 |

InChI Key |

TZDPJVSOAZDLGP-NURQPWONSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)CC=C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CC=C |

Synonyms |

18-vinylprogesterone 18VP |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons

Key Compounds Analyzed :

- 18-Ethynylprogesterone : Features an ethynyl (-C≡CH) group at C16.

- 17α-Hydroxyprogesterone : Lacks C18 modifications but has a hydroxyl (-OH) group at C15.

- 18-Ethynyldeoxycorticosterone : Combines C18 ethynyl substitution with a deoxycorticosterone backbone.

Structural Impact :

Mechanism of Enzyme Inhibition

| Compound | Target Enzyme | Inhibition Mechanism | Key Step Inhibited |

|---|---|---|---|

| 18-Vinylprogesterone | P-450(11β) | Heme destruction | 18-Hydroxylation |

| 18-Ethynylprogesterone | P-450(11β) | Mechanism-based inactivation* | Aldosterone synthesis |

| Mifepristone (RU486) | P-450(3A4) | Competitive inhibition | Steroid metabolism |

| 18-Ethynyldeoxycorticosterone | P-450(11β) | Heme alkylation | 18-Oxidation |

*18-Ethynylprogesterone causes enzyme inactivation through covalent heme adduct formation, distinct from this compound’s heme degradation .

Key Findings :

- This compound shows step-specific inhibition, preferentially blocking 18-hydroxylation over 11β-hydroxylation, as demonstrated in bovine adrenocortical cells .

- 18-Ethynyldeoxycorticosterone targets later aldosterone synthesis steps (e.g., 18-oxidation) but exhibits lower potency than this compound .

- Mifepristone , a progesterone antagonist, inhibits a different cytochrome isoform (P-450(3A4)), highlighting structural specificity in enzyme targeting .

Efficacy and Selectivity

- Potency : this compound achieves 50% P-450(11β) inactivation at ~5 µM, outperforming 18-ethynyl derivatives in bovine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.